molecular formula C7H4N4O B15072108 4-Oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile

4-Oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile

Cat. No.: B15072108
M. Wt: 160.13 g/mol
InChI Key: CZPHEMWMHWVWPB-UHFFFAOYSA-N
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Description

4-Oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile is a heterocyclic compound that features a fused pyrrolo-pyrimidine ring system. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of the nitrile group at the 7-position and the keto group at the 4-position contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a strategy for the synthesis of similar compounds involves the reaction of 4-aminopyridin-2(1H)-ones with arylglyoxal hydrates and different 1,3-dicarbonyl compounds in water. This catalyst-free domino reaction proceeds efficiently at 80°C, yielding the desired product with high efficiency .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using water as a reaction medium and avoiding hazardous catalysts, can be applied to scale up the synthesis for industrial purposes.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the keto group to form alcohol derivatives.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

4-Oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit dihydrofolate reductase, an enzyme critical for DNA synthesis . This inhibition disrupts the folate pathway, leading to antiproliferative effects on rapidly dividing cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile is unique due to its specific substitution pattern and the presence of the nitrile group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

4-oxo-3,5-dihydropyrrolo[3,2-d]pyrimidine-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4O/c8-1-4-2-9-6-5(4)10-3-11-7(6)12/h2-3,9H,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPHEMWMHWVWPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)C(=O)NC=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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